N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine
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Overview
Description
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a difluoroethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a suitable difluoroethanamine derivative. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-amine with 2,2-difluoroethanamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as amination, reduction, and condensation, followed by purification techniques like crystallization or distillation to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoroethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties[][4].
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-4-amine
- 2,2-difluoroethanamine
- 1-methyl-1H-pyrazole-4-yl derivatives
Uniqueness
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine is unique due to the presence of both the ethyl group and the difluoroethanamine moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
1245808-43-8 |
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Molecular Formula |
C9H15F2N3 |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-[1-(1-ethylpyrazol-4-yl)ethyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H15F2N3/c1-3-14-6-8(4-13-14)7(2)12-5-9(10)11/h4,6-7,9,12H,3,5H2,1-2H3 |
InChI Key |
LATUWYFDDKBVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)NCC(F)F |
Origin of Product |
United States |
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